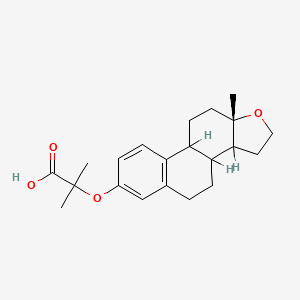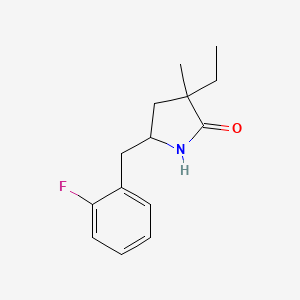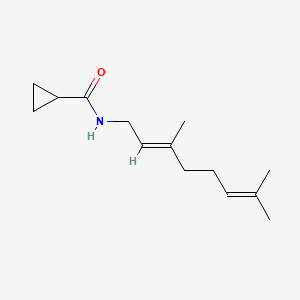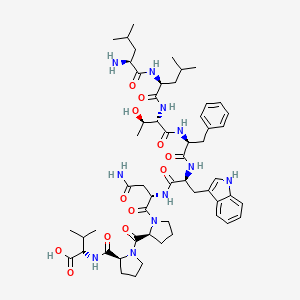
3-Acetylneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylneamine is a derivative of neamine, which is a component of the aminoglycoside antibiotic neomycin. Neomycin is produced by the fermentation of the actinomycete Streptomyces fradiae and is used in various pharmaceutical applications
Vorbereitungsmethoden
3-Acetylneamine can be synthesized through the acetylation of neamine. One method involves the reaction of neamine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through column chromatography. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
3-Acetylneamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to neamine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Acetylneamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-acetylneamine involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other aminoglycosides, where the compound binds to the 30S subunit of the ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . The molecular targets include ribosomal RNA and specific proteins involved in the translation process.
Vergleich Mit ähnlichen Verbindungen
3-Acetylneamine is similar to other neamine derivatives, such as:
Eigenschaften
CAS-Nummer |
54617-39-9 |
|---|---|
Molekularformel |
C14H28N4O7 |
Molekulargewicht |
364.39 g/mol |
IUPAC-Name |
N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
YJZDNCZWNZNHGB-JPYLPOILSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
Kanonische SMILES |
CC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


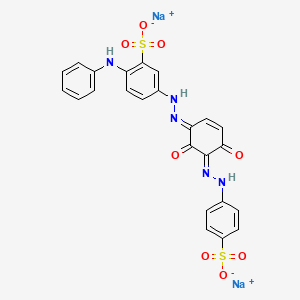
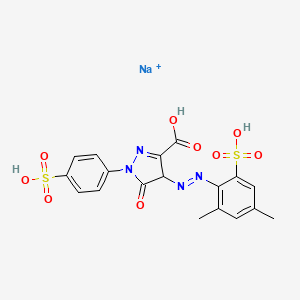

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
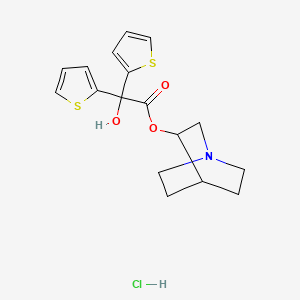
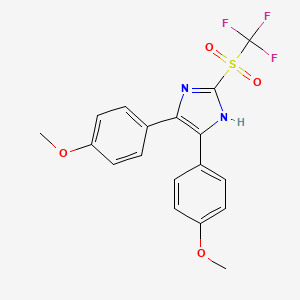
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
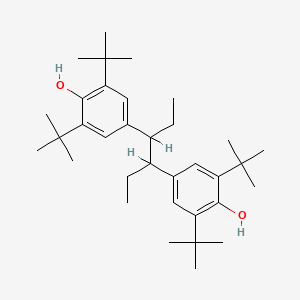

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
